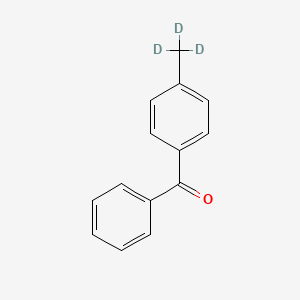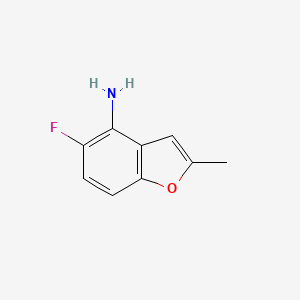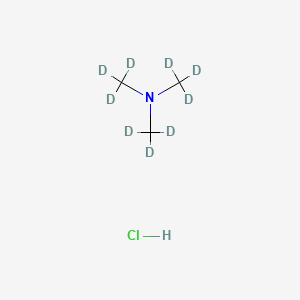
4'-Hydroxy Warfarin-d4
説明
4’-Hydroxy Warfarin-d4: is a deuterated derivative of 4’-Hydroxy Warfarin, which is a hydroxylated metabolite of Warfarin. Warfarin is a widely used anticoagulant that functions as a vitamin K antagonist. The deuterated form, 4’-Hydroxy Warfarin-d4, is often used in scientific research to study the pharmacokinetics and metabolism of Warfarin due to its stable isotopic labeling .
作用機序
Target of Action
The primary target of 4’-Hydroxy Warfarin-d4, a metabolite of Warfarin, is the Vitamin K epoxide reductase (VKOR) complex . This complex plays a crucial role in the vitamin K cycle, which is essential for the synthesis of several clotting factors. By inhibiting VKOR, 4’-Hydroxy Warfarin-d4 interferes with the clotting process, making it an effective anticoagulant .
Mode of Action
4’-Hydroxy Warfarin-d4, like Warfarin, acts by inhibiting the VKOR complex . This inhibition depletes functional vitamin K reserves and reduces the synthesis of vitamin K-dependent active clotting factors II, VII, IX, and X, as well as proteins C and S . This interaction with its targets leads to a decrease in blood clot formation.
Biochemical Pathways
The major metabolic pathway of Warfarin involves the oxidation to various hydroxywarfarins, including 4’-Hydroxy Warfarin . This process is primarily catalyzed by the enzyme CYP2C9, with minor contributions from CYP2C19 . The resulting hydroxywarfarins, including 4’-Hydroxy Warfarin-d4, then act on the VKOR complex to inhibit the vitamin K cycle .
Pharmacokinetics
Warfarin, the parent compound of 4’-Hydroxy Warfarin-d4, is essentially completely absorbed, reaching a maximum plasma concentration between 2 and 6 hours . It distributes into a small volume of distribution and is eliminated by hepatic metabolism with a very small clearance . The elimination half-life is about 35 hours . The pharmacokinetics of 4’-Hydroxy Warfarin-d4 is expected to be similar.
Result of Action
The primary result of the action of 4’-Hydroxy Warfarin-d4 is anticoagulation . By inhibiting the VKOR complex and reducing the synthesis of vitamin K-dependent clotting factors, it prevents the formation of blood clots. This makes it useful in the treatment of conditions such as venous thromboembolism and pulmonary embolism .
Action Environment
The action of 4’-Hydroxy Warfarin-d4, like that of Warfarin, can be influenced by various environmental factors. For instance, certain foods and medications can interact with Warfarin, affecting its anticoagulant effect . Genetic variations, particularly in the CYP2C9 enzyme, can also impact the metabolism and efficacy of Warfarin . It’s reasonable to expect that similar factors would influence the action of 4’-Hydroxy Warfarin-d4.
生化学分析
Biochemical Properties
4’-Hydroxy Warfarin-d4 interacts with various enzymes and proteins in the body. It is primarily metabolized by cytochrome P450 enzymes, including CYP2C9, which catalyzes the 6- and 7-hydroxylation of S-warfarin, and CYP2C18, which, along with minor contributions from CYP2C19, catalyzes 4’-hydroxylation . These interactions play a significant role in the compound’s biochemical reactions.
Cellular Effects
The effects of 4’-Hydroxy Warfarin-d4 on cells and cellular processes are complex. As a metabolite of Warfarin, it shares some of Warfarin’s effects on cells. For instance, Warfarin and its metabolites can affect bone marrow stroma cells, leading to decreased engraftment of hematopoietic stem and progenitor cells .
Molecular Mechanism
4’-Hydroxy Warfarin-d4 exerts its effects at the molecular level through several mechanisms. As a metabolite of Warfarin, it participates in the inhibition of vitamin K epoxide reductase, an enzyme that recycles vitamin K in tissues . This action depletes active vitamin K, inhibiting the synthesis of biologically active forms of various clotting factors .
Metabolic Pathways
4’-Hydroxy Warfarin-d4 is involved in several metabolic pathways. It is a product of the metabolism of Warfarin, which involves oxidation to various hydroxywarfarins, a process that comprises 80-85% of the total metabolites .
Transport and Distribution
Warfarin and its metabolites are known to be highly protein-bound, suggesting that they may be transported in the blood bound to plasma proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Warfarin-d4 involves the hydroxylation of Warfarin at the 4’ position followed by the incorporation of deuterium atoms. The hydroxylation can be achieved using cytochrome P450 enzymes, specifically CYP2C9, which catalyzes the oxidation of Warfarin to form 4’-Hydroxy Warfarin . The deuterium atoms are introduced through a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium in the presence of a deuterated solvent .
Industrial Production Methods: Industrial production of 4’-Hydroxy Warfarin-d4 follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzymatic hydroxylation and specialized equipment for deuterium exchange. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 4’-Hydroxy Warfarin-d4 undergoes various chemical reactions, including:
Reduction: The hydroxyl group can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, molecular oxygen, and NADPH as a cofactor.
Reduction: Human liver cytosol and specific reductases such as CBR1 and AKR1C3.
Substitution: Various nucleophiles and appropriate solvents depending on the desired substitution.
Major Products:
科学的研究の応用
4’-Hydroxy Warfarin-d4 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Warfarin in biological systems.
Metabolic Pathway Analysis: Helps in identifying and quantifying Warfarin metabolites in various tissues.
Drug Interaction Studies: Used to investigate interactions between Warfarin and other drugs at the metabolic level.
Biological Research: Employed in studies related to blood coagulation and the role of vitamin K antagonists.
Industrial Applications: Utilized in the development of new anticoagulant drugs and in quality control processes.
類似化合物との比較
Warfarin: The parent compound, widely used as an anticoagulant.
4-Hydroxycoumarin: A precursor to Warfarin and other anticoagulants.
Dicoumarol: A naturally occurring anticoagulant with a similar mechanism of action.
Phenprocoumon: Another vitamin K antagonist used as an anticoagulant.
Uniqueness of 4’-Hydroxy Warfarin-d4: 4’-Hydroxy Warfarin-d4 is unique due to its stable isotopic labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This feature makes it an invaluable tool in scientific research, providing insights into the metabolism and interactions of Warfarin that are not possible with non-labeled compounds .
特性
IUPAC Name |
5,6,7,8-tetradeuterio-4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZWAMPDGRWRPF-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)C(CC(=O)C)C3=CC=C(C=C3)O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857860 | |
| Record name | 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl](~2~H_4_)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94820-63-0 | |
| Record name | 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl](~2~H_4_)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopenta[b]pyrrole-1(2H)-ethanol, hexahydro-2-(hydroxymethyl)-, [2R-(2-alpha-,3a-ba-,6a-ba-)]- (9C](/img/new.no-structure.jpg)






![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)
